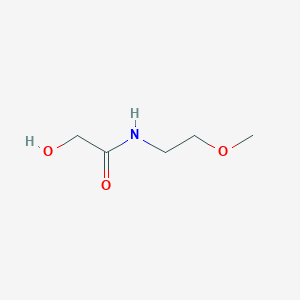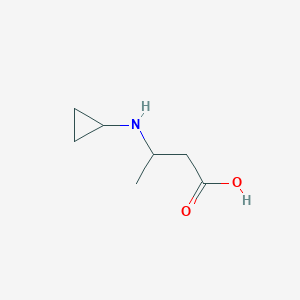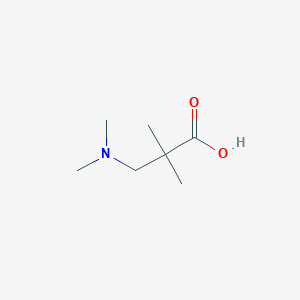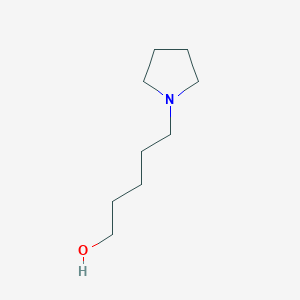
3-(Pentylamino)-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentylamino)-butanoic acid is a type of organic compound that falls under the category of amino acids . It consists of a pentylamino group and a butanoic acid group . The pentylamino group is an alkyl group formed by removing one hydrogen atom from a straight-chain alkane . The butanoic acid group, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .
Molecular Structure Analysis
The molecular structure of 3-(Pentylamino)-butanoic acid can be analyzed using various techniques such as liquid chromatography, gas chromatography, thin-layer chromatography, and nuclear magnetic resonance . These techniques can provide detailed information about the molecular structure and the arrangement of atoms within the molecule.
Chemical Reactions Analysis
The chemical reactions involving 3-(Pentylamino)-butanoic acid can be analyzed using various detection methods. For instance, UV detection can be used for most amino acids, which requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range .
Physical And Chemical Properties Analysis
Amino acids, including 3-(Pentylamino)-butanoic acid, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but are appreciably soluble in water .
Safety and Hazards
Safety data sheets suggest that exposure to 3-(Pentylamino)-butanoic acid should be avoided. In case of inhalation, the affected individual should be moved to fresh air. If it comes in contact with the skin or eyes, the area should be washed with plenty of water. If ingested, the mouth should be rinsed .
Direcciones Futuras
While specific future directions for 3-(Pentylamino)-butanoic acid are not explicitly mentioned in the available literature, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, there is ongoing research into the synthesis of bioactive compounds anchored with heterocyclic compounds .
Propiedades
IUPAC Name |
3-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-10-8(2)7-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEOHAMDMDUEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309519 |
Source


|
| Record name | 3-(Pentylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentylamino)-butanoic acid | |
CAS RN |
112996-51-7 |
Source


|
| Record name | 3-(Pentylamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112996-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pentylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butanoic acid, 3-[(1-methylethyl)amino]-](/img/structure/B7848038.png)


![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7848070.png)



